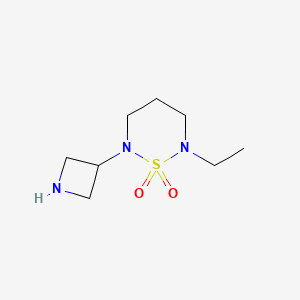

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c1-2-10-4-3-5-11(14(10,12)13)8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEBNDDSAJRCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCN(S1(=O)=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide and Sulfur Dioxide Dioxide Ring Formation

The thiadiazinane 1,1-dioxide ring is generally synthesized through reactions involving sulfamide or sulfur dioxide derivatives with appropriate diamines. Several methods have been reported for related thiadiazolidine 1,1-dioxide compounds, which can be extrapolated to the target compound:

These methods highlight the use of sulfamide or sulfur diimide reagents with ethylenediamine derivatives under reflux or elevated temperatures in pyridine or dioxane to form the sulfonamide ring with the 1,1-dioxide functionality.

Functionalization at the 6-Ethyl Position

The ethyl group at the 6-position can be introduced either by:

- Using ethyl-substituted diamines as starting materials.

- Alkylation of the thiadiazinane ring at the 6-position using ethyl halides or other ethylating agents.

The choice depends on the availability of starting materials and the stability of intermediates under reaction conditions.

Representative Experimental Procedure

A typical preparation sequence for related thiadiazinane 1,1-dioxide derivatives involves:

-

- Mix N-methylethylenediamine with sulfamide in pyridine.

- Heat at 100-120°C for 16-24 hours under nitrogen atmosphere.

- Cool, concentrate, and extract with ethyl acetate.

- Wash organic layer with aqueous acid and brine.

- Dry over MgSO4 and concentrate to obtain crude thiadiazinane 1,1-dioxide intermediate.

-

- Dissolve the intermediate in anhydrous DMSO.

- Add sodium hydride slowly at 0°C.

- Stir at room temperature for 1 hour.

- Add azetidine-containing alkylating agent dropwise at 0°C.

- Stir at room temperature for 5 hours.

- Extract with ethyl acetate, dry, and purify by column chromatography to yield the azetidinyl-substituted product.

-

- Use ethyl-substituted diamines in the initial ring formation step or perform alkylation post-ring formation using ethyl bromide or similar reagents under basic conditions.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiadiazinane ring formation | N-methylethylenediamine + sulfamide in pyridine | 100-120°C | 16-24 h | 16-52.3 | Reflux or oil bath; inert atmosphere |

| Azetidine substitution | Intermediate + NaH + azetidine alkylate in DMSO | 0°C to RT | 5 h | ~43 | Slow addition of NaH and alkylate |

| Ethyl group introduction | Ethyl-substituted diamine or alkylation post-ring | Variable | Variable | Variable | Depends on method; often moderate yield |

Research Findings and Notes

- The yields for the thiadiazinane 1,1-dioxide ring formation vary significantly depending on solvent and temperature, with pyridine at reflux or elevated temperature providing moderate yields.

- Use of inert atmosphere (nitrogen) improves product stability and yield during ring formation and substitution steps.

- Sodium hydride is effective for deprotonation prior to alkylation with azetidine derivatives, facilitating nucleophilic substitution.

- Purification typically requires column chromatography using ethyl acetate or mixtures with hexane to isolate pure compounds.

- No direct one-step synthesis of 2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide was found, indicating the necessity of multi-step synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Overview

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound notable for its unique structural features, including an azetidine ring and a thiadiazinane framework. This compound has gained attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduction of functional groups | Hydrogen peroxide |

| Reduction | Alteration of oxidation states | Sodium borohydride |

| Substitution | Replacement of functional groups | Various catalysts |

Research indicates that this compound exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties.

Case Studies:

- A study evaluated the cytotoxic effects of various azetidine derivatives against cancer cell lines, finding significant inhibition of cell proliferation with certain compounds derived from this structure.

- Another research project demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria with derivatives of thiadiazinane compounds.

Medicinal Chemistry

The compound is being explored for its therapeutic properties. Its interaction with specific molecular targets may lead to the development of new drugs aimed at treating infections or cancer.

Mechanism of Action:

The mechanism involves binding to enzymes or receptors that modulate biological pathways. Ongoing studies aim to elucidate these interactions further.

Industrial Applications

In industrial settings, this compound is utilized in the formulation of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.

Comparison with Similar Compounds

Key Observations :

- However, the azetidine moiety introduces localized strain due to its four-membered structure, which may enhance reactivity in nucleophilic or ring-opening reactions .

- Substituent Effects : The ethyl group at position 6 increases lipophilicity compared to methyl-substituted analogs (e.g., 5823-51-8), likely improving membrane permeability but possibly reducing aqueous solubility .

- Functional Group Diversity : Unlike sulfonamide-based analogs (e.g., 137830-77-4), the target compound’s 1,1-dioxide group offers distinct electronic properties, favoring interactions with polar biological targets .

Pharmacological and Physicochemical Properties

- Bioactivity : Azetidine-containing compounds (e.g., 5a-c) are frequently associated with antimicrobial and anti-inflammatory activities, while thiadiazinane dioxides are studied for enzyme inhibition. The hybrid structure may synergize these effects .

- However, the ethyl group may counterbalance this by increasing logP values .

Biological Activity

Overview

2-(Azetidin-3-yl)-6-ethyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that features an azetidine ring along with a thiadiazinane structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of precursors under controlled conditions. Common synthetic routes include:

- Formation of the azetidine ring.

- Introduction of the thiadiazinane structure.

The compound has a molecular formula of and a molecular weight of 219.31 g/mol .

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. The following subsections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have suggested that compounds similar to this compound possess significant antimicrobial properties. For instance:

- In vitro studies : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Mechanism : These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer potential:

- Cell Line Studies : Research indicates that derivatives of azetidine compounds can inhibit tubulin polymerization at the colchicine binding site, leading to cytotoxic effects in cancer cell lines such as MCF-7 and HCT-116 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(Azetidin-3-yl)-6-ethyl... | MCF-7 | TBD |

| Similar Azetidine Derivative | HCT-116 | TBD |

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors, leading to altered cellular functions. Potential mechanisms include:

- Enzyme Inhibition : Binding to active sites on enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:

- Cytotoxicity Studies : A study synthesized various azetidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds showed significant inhibition of cell proliferation .

- Antibacterial Assessments : Research on similar thiadiazinane derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.